molecular formula C12H13NO B13833035 4-(3-Buten-1-yloxy)-2-methylbenzonitrile

4-(3-Buten-1-yloxy)-2-methylbenzonitrile

Cat. No.: B13833035
M. Wt: 187.24 g/mol
InChI Key: OGTFGRXMJBDIKL-UHFFFAOYSA-N
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Description

4-(3-Buten-1-yloxy)-2-methylbenzonitrile is an organic compound with a complex structure that includes a butenyl group, an ether linkage, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Buten-1-yloxy)-2-methylbenzonitrile typically involves the reaction of 2-methylbenzonitrile with 3-buten-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-Buten-1-yloxy)-2-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The butenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as alkoxides and thiolates can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-(3-Buten-1-yloxy)-2-methylbenzoic acid.

    Reduction: Formation of 4-(3-Buten-1-yloxy)-2-methylbenzylamine.

    Substitution: Formation of various substituted ethers or thioethers.

Scientific Research Applications

4-(3-Buten-1-yloxy)-2-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Buten-1-yloxy)-2-methylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the butenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Buten-1-yloxy)-2-methylbenzonitrile is unique due to the presence of both the nitrile and butenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-but-3-enoxy-2-methylbenzonitrile

InChI

InChI=1S/C12H13NO/c1-3-4-7-14-12-6-5-11(9-13)10(2)8-12/h3,5-6,8H,1,4,7H2,2H3

InChI Key

OGTFGRXMJBDIKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCC=C)C#N

Origin of Product

United States

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